molecular formula C6H10O2S2 B1293824 Ethyl 1,3-dithiolane-2-carboxylate CAS No. 20461-99-8

Ethyl 1,3-dithiolane-2-carboxylate

Cat. No. B1293824
CAS RN: 20461-99-8
M. Wt: 178.3 g/mol
InChI Key: OMCSHTHLIQOHDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl carboxylate derivatives is a common theme across several papers. For instance, a three-step synthesis involving Pd-catalyzed Suzuki-Miyaura coupling followed by Cu-catalyzed C-N coupling is described for the preparation of ethyl canthinone-1-carboxylates . Another paper details the synthesis of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate through the treatment with ethyl 2-cyano-3,3-dimethylthioacrylate . These methods demonstrate the versatility of synthetic approaches to access various ethyl carboxylate derivatives.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are determined using techniques such as X-ray crystallography and NMR. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was solved by direct methods and refined to a final R-value, indicating the precision of the structural determination . Similarly, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was elucidated, showing hydrogen-bonded dimers in the crystal lattice .

Chemical Reactions Analysis

The papers describe various chemical reactions involving ethyl carboxylate derivatives. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives . Another paper discusses the reactions of ethyl 2-(diisopropoxyphosphoryl)-2H-azirine-3-carboxylate with nucleophilic 1,3-dienes, leading to cycloadducts or rearranged products .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized using various analytical techniques. For example, the synthesized ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized by FT-IR, TGA, DTA, UV-Visible, and single-crystal X-ray diffraction, providing comprehensive information about its stability and electronic properties . The crystallographic data for ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate also contribute to understanding its solid-state properties .

Future Directions

Ethyl 1,3-dithiolane-2-carboxylate is used in syn-selective aldol reactions and undergoes asymmetric oxidation to give trans bis-sulfoxide . It is used to generate carbanon, which finds application in the preparation of alpha-keto esters . It also participates in the conjugate addition of enolates to phenylglycinol-derived α,β-unsaturated δ-lactams .

properties

IUPAC Name

ethyl 1,3-dithiolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S2/c1-2-8-5(7)6-9-3-4-10-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCSHTHLIQOHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1SCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174426
Record name Ethyl 1,3-dithiolane-2-carboxylate
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Molecular Weight

178.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid with a strong offensive odor; [Alfa Aesar MSDS]
Record name Ethyl 1,3-dithiolane-2-carboxylate
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Product Name

Ethyl 1,3-dithiolane-2-carboxylate

CAS RN

20461-99-8
Record name Ethyl 1,3-dithiolane-2-carboxylate
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Record name Ethyl 1,3-dithiolane-2-carboxylate
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Record name Ethyl 1,3-dithiolane-2-carboxylate
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Record name Ethyl 1,3-dithiolane-2-carboxylate
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Record name ETHYL 1,3-DITHIOLANE-2-CARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
F Romanov‐Michailidis - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
[89281‐64‐1] C 4 H 6 OS 2 (MW 134.22) InChI = 1S/C4H6OS2/c5‐3‐4‐6‐1‐2‐7‐4/h3‐4H,1‐2H2 InChIKey = YEVFOUGMEPCZSM‐UHFFFAOYSA‐N (bifunctional reagent used as a …
Number of citations: 0 onlinelibrary.wiley.com
LA Flippin, MA Dombroski - Tetrahedron letters, 1985 - Elsevier
Lithium enolates derived from the title esters show high diastereoface selectivity in their reactions with chiral aldehydes. The resulting 2,2-dithioaldols are desulfurized in good yield with …
Number of citations: 22 www.sciencedirect.com
S Kiyooka, MA Hena - Tetrahedron: Asymmetry, 1996 - Elsevier
Asymmetric synthesis of dithiolane aldols 3 was achieved in good yields by using silyl ketene acetal 1, derived from ethyl 1,3-dithiolane-2-carboxylate, in the chiral oxazaborolidinone (L-…
Number of citations: 41 www.sciencedirect.com
SR Gondi, MB Jacobsson, C Rim, DY Son - 2021 - chemrxiv.org
We report the synthesis of new aromatic derivatives containing the 1,3-dithiolane ether and benzyloximino moiety which are attached by simple alkylation and esterification reaction by …
Number of citations: 4 chemrxiv.org
A Deiters, M Pettersson, SF Martin - The Journal of Organic …, 2006 - ACS Publications
We report herein the total synthesis of the corynanthe alkaloid dihydrocorynantheol and the formal syntheses of the indole alkaloids tacamonine, rhynchophylline, and hirsutine. The …
Number of citations: 126 pubs.acs.org
SR Gondi, DY Son - Journal of Sulfur Chemistry, 2005 - Taylor & Francis
We report the synthesis of new aromatic derivatives containing the 1,3-dithiolane moiety. The 1,3-dithiolane groups are attached by simple esterification or amidation reactions of 1,3-…
Number of citations: 9 www.tandfonline.com
H Zhang, SR Gondi, DY Son - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
The title compound, [Ag(NO3)(C4H8OS2)]n, is a polymeric complex in which each Ag atom is coordinated by three S atoms from three different dithiolane ligands, forming a T-shaped …
Number of citations: 7 scripts.iucr.org
S Kiyooka - Journal of Synthetic Organic Chemistry, Japan, 1997 - jstage.jst.go.jp
Reaction of N-sulfonyl amino acid with 1 equiv. of BH 3 THF easily gave the oxazaborolidinone which promoted the aldol reaction of a variety of aldehydes with silyl ketene acetals with …
Number of citations: 21 www.jstage.jst.go.jp
MY Pettersson - 2007 - search.proquest.com
The diastereoselective formal syntheses of the corynanthe alkaloid hirsutine and oxindole alkaloid rhynchophylline are described. The general approach features the use of ring-closing …
Number of citations: 2 search.proquest.com
T Mori, H Inokuchi - Chemistry letters, 1992 - jlc.jst.go.jp
Bis(dimethylaluminium) salts of ethanedithiol, 1,2-benzenedithiol, and ethylenedithiol react with 1,3-dithiolane-2-carboxylate esters to give dihydro- and tetrahydro-tetrathiafulvalenes as …
Number of citations: 1 jlc.jst.go.jp

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